1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-aceticacid

Catalog No.
S532507
CAS No.
M.F
C24H24F3N3O3
M. Wt
459.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(...

Product Name

1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-aceticacid

IUPAC Name

2-[1-[2-[[cyclopropanecarbonyl(ethyl)amino]methyl]-4-(trifluoromethyl)phenyl]-6-methylpyrrolo[2,3-b]pyridin-3-yl]acetic acid

Molecular Formula

C24H24F3N3O3

Molecular Weight

459.5 g/mol

InChI

InChI=1S/C24H24F3N3O3/c1-3-29(23(33)15-5-6-15)12-17-10-18(24(25,26)27)7-9-20(17)30-13-16(11-21(31)32)19-8-4-14(2)28-22(19)30/h4,7-10,13,15H,3,5-6,11-12H2,1-2H3,(H,31,32)

InChI Key

KGBYKYDRYYERIX-UHFFFAOYSA-N

SMILES

CCN(CC1=C(C=CC(=C1)C(F)(F)F)N2C=C(C3=C2N=C(C=C3)C)CC(=O)O)C(=O)C4CC4

solubility

Soluble in DMSO

Synonyms

LAS191859; LAS-191859; LAS 191859.

Canonical SMILES

CCN(CC1=C(C=CC(=C1)C(F)(F)F)N2C=C(C3=C2N=C(C=C3)C)CC(=O)O)C(=O)C4CC4

The exact mass of the compound 1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-aceticacid is 459.177 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-acetic acid is a complex organic compound characterized by its unique molecular structure, which includes a pyrrolo[2,3-b]pyridine core. This compound features multiple functional groups, including a trifluoromethyl phenyl moiety and a cyclopropylcarbonyl ethylamino side chain. Its structural complexity suggests potential for various biological activities and applications in medicinal chemistry.

There is currently no scientific literature available on the mechanism of action of this specific molecule.

  • Toxicity, Flammability, Reactivity: Data on the safety and hazards of this specific molecule is not available. However, similar pyrrolopyridine derivatives may exhibit varying degrees of toxicity.
  • Synthesis and Characterization: The initial research on a new compound typically focuses on developing a reliable method to synthesize it in the lab and then thoroughly characterizing its physical and chemical properties using various techniques [].
  • Biological Activity Screening: Once a compound is synthesized and characterized, scientists may investigate its potential biological activity. This might involve testing it against different cell lines or enzymes to see if it has any measurable effects [].
  • Mechanism of Action Studies: If a compound shows promising biological activity, researchers will delve deeper to understand how it works at the molecular level. This may involve studying how the compound interacts with specific proteins or cellular processes [].
  • In Vivo Studies: If a compound demonstrates a desired effect in cell culture studies, researchers may move on to studying its effects in living organisms, such as mice or rats. These studies help assess the compound's efficacy and potential side effects [].
Typical of its functional groups. Key reactions include:

  • Nucleophilic Substitution: The presence of the trifluoromethyl group can influence reactivity, making it susceptible to nucleophilic attack.
  • Acid-Base Reactions: As an acid (due to the acetic acid moiety), it can engage in proton transfer reactions.
  • Condensation Reactions: The amine functionality allows for potential condensation with carbonyl compounds, forming imines or other derivatives.

Preliminary studies indicate that compounds similar to 1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-acetic acid exhibit significant biological activities, particularly in modulating pathways related to inflammation and cancer. The presence of the pyrrolo[2,3-b]pyridine scaffold is often associated with pharmacological properties such as:

  • Anti-inflammatory Effects: Compounds derived from this scaffold have shown promise in reducing inflammatory responses.
  • Anticancer Activity: Some derivatives have demonstrated cytotoxic effects against various cancer cell lines.

The synthesis of 1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-acetic acid typically involves multi-step synthetic routes. Common methods include:

  • Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups: The cyclopropylcarbonyl and ethylamino groups can be added via substitution reactions on the pyridine ring.
  • Final Acetylation: The acetic acid moiety is introduced as a final step to yield the complete structure.

This compound has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure may provide lead compounds for drug development targeting inflammatory and oncological diseases.
  • Chemical Biology: As a tool compound, it may be used to probe biological mechanisms in research settings.

Interaction studies are critical for understanding the pharmacodynamics of 1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-acetic acid. Key areas of focus include:

  • Receptor Binding Affinity: Studies may assess how well this compound binds to specific biological receptors implicated in disease pathways.
  • Metabolic Stability: Evaluating how metabolic processes affect the compound's efficacy and bioavailability.

Several compounds share structural features with 1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-acetic acid. These include:

Compound NameStructural FeaturesBiological Activity
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridineTrifluoromethyl groupAnticancer
4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridineChlorine substitutionAnti-inflammatory
6-Bromoimidazo[1,2-a]pyridin-2-amineBromine substitutionAntimicrobial

Uniqueness

The uniqueness of 1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-acetic acid lies in its specific combination of functional groups and structural motifs that may confer distinct biological properties not found in other similar compounds. Its ability to modulate specific pathways could lead to novel therapeutic applications that are currently being explored in medicinal chemistry research.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

459.17697612 g/mol

Monoisotopic Mass

459.17697612 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 04-14-2024
1: Calbet M, Andrés M, Armengol C, Bravo M, Eichhorn P, López R, García-González

Explore Compound Types